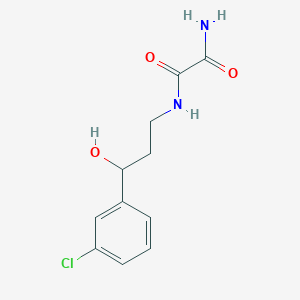

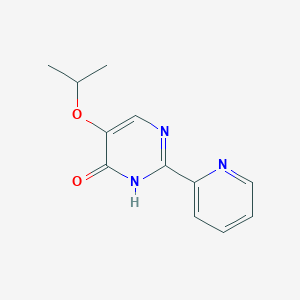

5-bromo-N-(4,4-difluorocyclohexyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

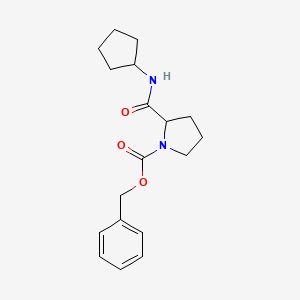

5-bromo-N-(4,4-difluorocyclohexyl)nicotinamide, also known as BDF-8634, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of the protein kinase CK1δ, which has been implicated in a variety of cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling.

Aplicaciones Científicas De Investigación

Synthesis and Physicochemical Properties

A study focused on the synthesis and in vitro cytotoxicity of nicotinic acid ester prodrugs intended for pulmonary delivery using perfluorooctyl bromide as a vehicle. This research explores the potential of perfluorooctyl bromide (PFOB) for the pulmonary delivery of prodrugs of nicotinic acid, highlighting the physicochemical properties and cytotoxic effects on human lung cancer cells. The findings suggest that highly lipophilic prodrugs can effectively release nicotinic acid within cells, indicating a novel application for the delivery of lipophilic drugs directly to the lung (Lehmler et al., 2008).

Herbicidal Activity

Nicotinic acid derivatives, including those related to the structure of 5-bromo-N-(4,4-difluorocyclohexyl)nicotinamide, have been investigated for their herbicidal activity. A series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid were synthesized and tested against various plants, showing significant herbicidal properties. This application demonstrates the potential of nicotinic acid derivatives in agricultural science, providing a foundation for developing new herbicides (Yu et al., 2021).

Supramolecular Chemistry

The use of nicotinamide in the synthesis of copper(II) halogenobenzoates complexes showcases its application in supramolecular chemistry. These complexes, formed through hydrogen-bonded supramolecular arrays, illustrate the versatility of nicotinamide in coordinating with metal ions to create structured networks. This research contributes to the understanding of molecular self-assembly and the design of new materials with potential applications in catalysis, sensing, and nanotechnology (Halaška et al., 2016).

Chemical Synthesis

Research on the chemical synthesis of 5-bromo-nicotinonitrile, a related compound, involved steps starting from 5-bromo-nicotinic acid leading to 5-bromo-nicotinamide and eventually to 5-bromo-nicotinonitrile. This study underscores the importance of such compounds in synthetic organic chemistry, offering insights into methods for preparing nicotinamide derivatives with high yields. The implications for pharmaceutical synthesis and material science are significant, highlighting the compound's role in the development of new chemical entities (Qi-fan, 2010).

Propiedades

IUPAC Name |

5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF2N2O/c13-9-5-8(6-16-7-9)11(18)17-10-1-3-12(14,15)4-2-10/h5-7,10H,1-4H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRFWNXGJMBXLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(4,4-difluorocyclohexyl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2421362.png)

![N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2421363.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2421364.png)

![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2421365.png)

![1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2421373.png)

![(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2421377.png)